molecular formula C5H7FO B1448281 3-(Fluoromethyl)cyclobutan-1-one CAS No. 913339-21-6

3-(Fluoromethyl)cyclobutan-1-one

Cat. No. B1448281
CAS RN: 913339-21-6
M. Wt: 102.11 g/mol
InChI Key: JFJKSGPEXHPCNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Fluoromethyl)cyclobutan-1-one is a chemical compound with the molecular formula C5H7FO . It has a molecular weight of 102.11 .


Molecular Structure Analysis

The molecular structure of 3-(Fluoromethyl)cyclobutan-1-one can be represented by the SMILES notation O=C1CC(CF)C1 . This notation represents the structure of the molecule in a linear format.


Physical And Chemical Properties Analysis

3-(Fluoromethyl)cyclobutan-1-one is a colourless liquid . It has a molecular weight of 102.11 . The compound should be stored at room temperature .

Scientific Research Applications

Medicinal Chemistry: Drug Design and Synthesis

3-(Fluoromethyl)cyclobutan-1-one: is a valuable compound in medicinal chemistry due to its potential to serve as a building block in drug design. Its structure can be incorporated into pharmaceuticals to enhance clinical efficacy and improve ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. For instance, cyclobutane motifs have been used to increase the selectivity of drugs targeting specific receptors .

Chemical Synthesis: [2+2] Cycloaddition Reactions

The [2+2] cycloaddition reaction is a fundamental method for synthesizing cyclobutanes3-(Fluoromethyl)cyclobutan-1-one can participate in such reactions, leading to the formation of cyclobutane rings—a core structure in many natural products with pharmaceutical activities .

Safety and Hazards

3-(Fluoromethyl)cyclobutan-1-one is classified as dangerous, with hazard statements indicating that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray .

properties

IUPAC Name

3-(fluoromethyl)cyclobutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7FO/c6-3-4-1-5(7)2-4/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFJKSGPEXHPCNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1=O)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

102.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Fluoromethyl)cyclobutan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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